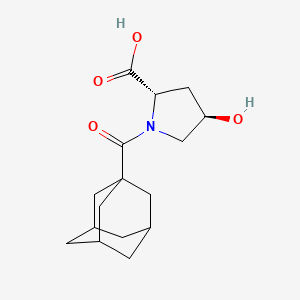

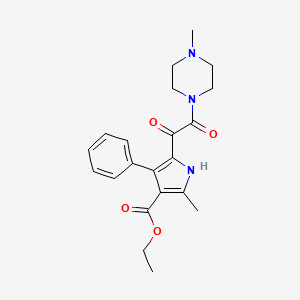

![molecular formula C14H7Cl2F3N4 B3006850 1-(3,4-二氯苯基)-5-[3-(三氟甲基)苯基]-1H-1,2,3,4-四唑 CAS No. 338411-34-0](/img/structure/B3006850.png)

1-(3,4-二氯苯基)-5-[3-(三氟甲基)苯基]-1H-1,2,3,4-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives is a topic of interest in the provided papers. For instance, paper describes a regioselective synthesis method for 1,2,3-triazoles using a 1,3-dipolar cycloaddition reaction, which is a common strategy for constructing triazole rings. This method involves the reaction of an azide with terminal alkynes in the presence of a copper(I) catalyst. Similarly, paper discusses the synthesis of tetrazoles and triazoles through reactions of oxazinones with sodium azide or diazocompounds, leading to intramolecular cyclization. These methods could potentially be adapted for the synthesis of the compound , although specific details would differ due to the unique substitution pattern of the target molecule.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. In paper , the crystal structure of a 1,2,4-triazole derivative is determined using X-ray diffraction, revealing intermolecular hydrogen bonding patterns. Similarly, paper describes the crystal structure of another 1,2,4-triazole derivative, providing details on the molecular geometry and crystal packing. These studies highlight the importance of molecular structure analysis in understanding the properties and potential interactions of triazole compounds.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is influenced by the substituents attached to the triazole ring. Paper describes a 1,2,4-triazole compound with specific dihedral angles between the triazole ring and attached phenyl rings, which could affect its reactivity. The intermolecular hydrogen bonds observed in the crystal structure may also play a role in the compound's chemical behavior. Although the papers do not directly address the chemical reactions of 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, they provide insights into the types of reactions that similar compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined by their molecular structures. For example, paper discusses the antifungal activities of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, indicating that the presence of fluorine atoms can significantly impact the biological activity of these compounds. The papers do not provide specific data on the physical properties, such as melting points or solubility, of the compound , but they suggest that such properties are crucial for the compound's potential applications in pharmacology and as intermediates in chemical synthesis.

科学研究应用

分子结构和对接研究

四唑衍生物,包括与1-(3,4-二氯苯基)-5-[3-(三氟甲基)苯基]-1H-1,2,3,4-四唑相关的化合物,已对其结构性质进行了广泛的分析。这些化合物以特定的单斜空间群结晶,并且它们的结构已经过高精度的优化。这些化合物中的四唑环本质上是平面的,分子对接研究有助于了解它们在特定酶(如环氧合酶-2)的活性位点内的方向和相互作用,表明作为酶抑制剂的潜在应用 (Al-Hourani 等人,2015 年)。

与生物大分子相互作用

与所讨论化合物密切相关的 1,2,3-三唑的衍生物已对其与典型生物大分子(如人血清白蛋白、牛血红蛋白、人免疫球蛋白和 DNA)的结合特性进行了检查。这些研究涉及分子对接和多种光谱方法,以了解这些三唑与生物大分子之间的相互作用。由于这些化合物与蛋白质氨基酸残基的微环境有很强的相互作用和影响,因此这项研究提供了对这些化合物在药物设计中潜力的见解 (Liu 等人,2020 年)。

抗菌和抗氧化活性

一些 1,2,3-三唑基衍生物表现出广泛的抗菌活性和中等至良好的抗氧化活性。这些化合物已被合成并表征为对抗各种细菌和真菌的潜在抗菌剂。抗菌结果得到了计算机分子对接研究的支持,表明这些化合物可能是特定细菌酶的良好抑制剂 (Bhat 等人,2016 年)。

催化和抑制潜力

1,2,3-三唑衍生物已对其催化特性和抑制潜力进行了探索。某些三唑衍生物已被确定为特定离子通道和受体的有效且选择性拮抗剂,表明它们在诸如炎症性疼痛等疾病的治疗应用中具有潜在用途 (Rooney 等人,2014 年)。其他衍生物已显示出作为双重 PPAR 激动剂的潜力,表明它们在调节脂质和葡萄糖代谢中可能的用途 (Ciocoiu 等人,2010 年)。

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2F3N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHYSEGFOPYNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

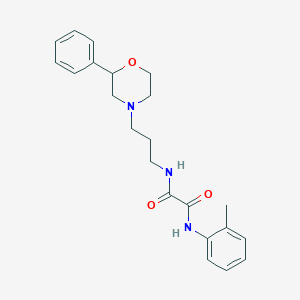

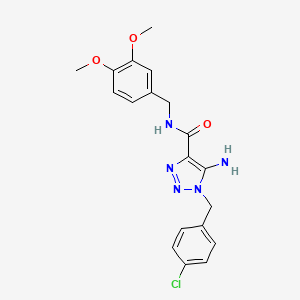

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)

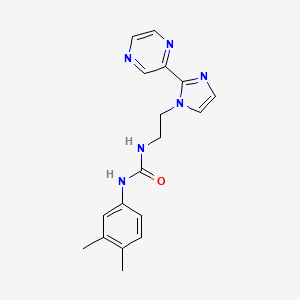

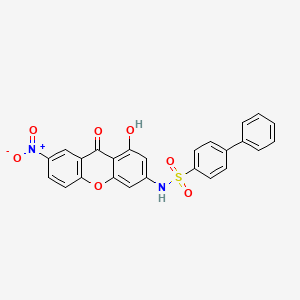

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

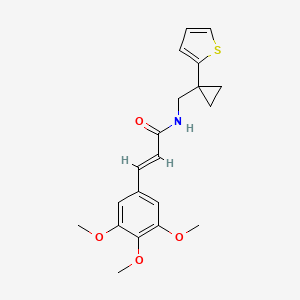

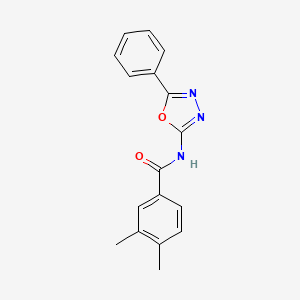

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)